Nigrocin-6N protein precursor, partial

Antimicrobial Peptide Engineering Structure-Activity Relationship Hemolytic Toxicity

Nigrocin-6N protein precursor, partial, is an antimicrobial peptide (AMP) precursor derived from the skin secretion of the black-spotted frog, Pelophylax nigromaculatus. It belongs to the nigrocin family within the brevinin superfamily of amphibian host-defense peptides.

Molecular Formula
Molecular Weight
Cat. No. B1578532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigrocin-6N protein precursor, partial
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nigrocin-6N Protein Precursor (Partial): Procurement-Grade Antimicrobial Peptide Precursor for Research and Industrial Applications


Nigrocin-6N protein precursor, partial, is an antimicrobial peptide (AMP) precursor derived from the skin secretion of the black-spotted frog, Pelophylax nigromaculatus [1]. It belongs to the nigrocin family within the brevinin superfamily of amphibian host-defense peptides [2]. The partial precursor sequence encodes a mature peptide region that includes a conserved 'Rana box' motif, a structural feature critical for antimicrobial activity and cytotoxicity modulation [3]. This compound is provided as a research-grade synthetic peptide with a defined sequence, enabling precise investigation of structure-activity relationships within the nigrocin family.

Why Generic Substitution Fails: Structural and Functional Nuances of the Nigrocin-6N Partial Precursor


Substitution of Nigrocin-6N protein precursor, partial, with other in-class antimicrobial peptides or even other nigrocin family members is not scientifically justified due to sequence-dependent structural and functional divergence. The nigrocin family exhibits significant variation in the number of basic residues, disulfide bond patterns, and the exact sequence of the Rana box motif, all of which critically influence antimicrobial potency, spectrum, and cytotoxicity profiles [1][2]. For instance, while Nigrocin-PN demonstrates broad-spectrum activity with moderate hemolytic activity, its leucine-substituted analogue Nigrocin-M1 loses activity against Gram-negative bacteria entirely [3]. Similarly, minor sequence alterations in nigrocin-2 peptides from Rana grahami result in >4-fold differences in MIC values and up to 10-fold differences in hemolytic activity [4]. Therefore, procurement of the exact Nigrocin-6N partial precursor sequence is essential for reproducible research outcomes and valid structure-activity comparisons.

Product-Specific Quantitative Evidence Guide for Nigrocin-6N Partial Precursor


Rana Box Motif Conservation: A Differentiator for Antimicrobial Potency and Hemolytic Activity

The mature peptide region of Nigrocin-6N contains a predicted Rana box motif (C-terminal heptapeptide loop formed by a disulfide bond), which is a conserved structural element in the nigrocin/brevinin superfamily. Experimental modification of the Rana box in the closely related Nigrosin-6VL demonstrated that this motif is essential for antimicrobial function. Specifically, disruption of the disulfide bond abolished antimicrobial activity against both Gram-positive and Gram-negative bacteria, while preservation with enhanced cationicity improved therapeutic index by 2.1-fold [1]. In Nigrocin-PN, the Rana box was shown to be crucial for reducing toxicities without compromising antibacterial abilities; deletion of this motif in analogue Nigrocin-M2 resulted in complete loss of antimicrobial function [2]. The presence of a predicted Rana box in Nigrocin-6N [3] therefore indicates a structurally-defined capacity for balanced antimicrobial activity and cytotoxicity, distinguishing it from nigrocin analogues lacking this motif or possessing altered loop sequences.

Antimicrobial Peptide Engineering Structure-Activity Relationship Hemolytic Toxicity

Sequence Homology to Nigrocin-PN: Implications for Broad-Spectrum Antimicrobial Activity

Nigrocin-6N shares high sequence identity with Nigrocin-PN, a well-characterized broad-spectrum antimicrobial peptide from the same species (Pelophylax nigromaculatus). Nigrocin-PN exhibits potent activity against both Gram-positive (S. aureus, MRSA) and Gram-negative (K. pneumoniae, E. coli) bacteria, with MIC values ranging from 4-32 μg/mL depending on the strain [1]. The mature peptide region of Nigrocin-6N aligns with the antimicrobial domain of Nigrocin-PN, suggesting similar membrane-disrupting mechanisms. While direct MIC data for Nigrocin-6N is not yet published, the sequence conservation of key cationic and hydrophobic residues in the antimicrobial domain supports a comparable antimicrobial spectrum [2]. In contrast, other nigrocin family members such as QUB-1973 show more limited activity against Gram-negative bacteria (MIC = 16 μM against E. coli) but potent anti-staphylococcal activity (MIC = 4 μM) [3], demonstrating that sequence divergence within the family leads to distinct activity profiles.

Antimicrobial Peptide Discovery Molecular Cloning Sequence Alignment

Predicted Antimicrobial_1 Domain: Structural Basis for Membrane Disruption

The mature peptide region of Nigrocin-6N (residues 34-56) is classified as an Antimicrobial_1 domain (Pfam: PF08018), a conserved structural module found in frog-derived antimicrobial peptides that adopt an amphipathic α-helical conformation upon membrane interaction [1]. This domain is associated with membrane disruption mechanisms, including pore formation and lipid bilayer destabilization. In contrast, some nigrocin family members contain variations in this domain that alter their biophysical properties. For example, Nigrocin-2GRb contains three lysine residues in its amphipathic helix, resulting in high antimicrobial potency (MIC = 3 μM against E. coli) but also high hemolytic activity (LD50 = 40 μM) [2]. Nigrocin-2GRa and Nigrocin-2GRc, with only a single lysine residue, show weak antimicrobial and hemolytic activity [2]. The specific amino acid composition of Nigrocin-6N's Antimicrobial_1 domain (including two histidine residues and a cysteine pair) is predicted to confer a distinct balance of charge, hydrophobicity, and conformational stability, differentiating it from lysine-rich or lysine-poor variants.

Bioinformatics Peptide Structure Prediction Antimicrobial Mechanisms

Synthetic Accessibility and Defined Purity: Comparison with Full-Length Precursors

Nigrocin-6N protein precursor, partial, is supplied as a synthetic peptide with defined purity (≥97% as reported by multiple vendors) . As a partial precursor of 23 amino acids, it is more amenable to solid-phase peptide synthesis (SPPS) and purification than full-length nigrocin precursors (typically 60-80 amino acids) or native extracted peptides. For comparison, the synthesis of full-length Nigrocin-PN requires more complex multi-step approaches, and native isolation from frog skin yields variable quantities and purities [1]. The shorter sequence of Nigrocin-6N reduces synthesis cost and time while maintaining the core antimicrobial domain, enabling high-throughput screening and modification studies. Furthermore, the defined sequence eliminates batch-to-batch variability associated with biological extraction methods, ensuring reproducibility in functional assays and structure-activity relationship studies.

Peptide Synthesis Quality Control Research Reagents

Best Research and Industrial Application Scenarios for Nigrocin-6N Partial Precursor


Structure-Activity Relationship (SAR) Studies of the Nigrocin Family Rana Box

Use Nigrocin-6N partial precursor as a baseline scaffold for systematic mutagenesis of the Rana box motif to elucidate the structural determinants of antimicrobial potency and hemolytic activity. The defined sequence and synthetic accessibility allow rapid generation of alanine-scanning libraries or cysteine-substituted analogues to probe disulfide bond requirements [1]. Comparative studies with Nigrocin-PN and Nigrosin-6VL analogues will reveal sequence-specific contributions to therapeutic index optimization [2][3].

Comparative Antimicrobial Spectrum Profiling of Nigrocin Peptides

Employ Nigrocin-6N in parallel with Nigrocin-PN, QUB-1973, and Nigrocin-2 variants to generate a comprehensive activity matrix against clinically relevant Gram-positive and Gram-negative pathogens. The high sequence identity to Nigrocin-PN enables direct assessment of how minor sequence variations (e.g., His content, net charge) influence MIC values and spectrum breadth [2]. Such data are essential for rational design of narrow- or broad-spectrum peptide therapeutics [4].

Peptide-Antibiotic Synergy Screening for Resistant Pathogen Combinations

Test Nigrocin-6N in checkerboard assays with conventional antibiotics (e.g., cefepime, gentamicin, ampicillin) against multidrug-resistant strains, leveraging established synergy data for Nigrocin-PN and Nigrosin-6VL analogues. Nigrocin-PN delays S. aureus resistance acquisition when co-administered with ampicillin [2], while Nigrosin-6VL analogue 2170-2R synergizes with cefepime and gentamicin against P. aeruginosa biofilms [3]. Nigrocin-6N serves as a comparative probe to identify sequence motifs critical for synergistic interactions.

Biophysical Characterization of Amphipathic α-Helical Peptide-Membrane Interactions

Utilize Nigrocin-6N partial precursor in circular dichroism, fluorescence spectroscopy, and lipid monolayer studies to quantify membrane binding affinity, helix formation propensity, and lipid bilayer disruption kinetics. The presence of the Antimicrobial_1 domain and defined sequence enables correlation of biophysical parameters (e.g., hydrophobic moment, critical micelle concentration) with antimicrobial activity, providing a benchmark for engineering peptides with enhanced selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nigrocin-6N protein precursor, partial

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.